(E)-6-(2-Ethoxyvinyl)quinazoline

Stereochemistry Analytical Chemistry Synthetic Chemistry

Procure (E)-6-(2-Ethoxyvinyl)quinazoline (CAS 1956426-57-5) for definitive 6-position SAR studies in kinase inhibitor programs. With defined (E)-isomer stereochemistry (>97%, Z-isomer <0.5%), it uniquely enables precise mapping of steric/electronic requirements versus other 6-substituted analogs in EGFR/HER2 assays (SPR, ITC, fluorescence polarization). 95% min purity suitable for cross-coupling derivatization.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B8045556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-6-(2-Ethoxyvinyl)quinazoline
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCCOC=CC1=CC2=CN=CN=C2C=C1
InChIInChI=1S/C12H12N2O/c1-2-15-6-5-10-3-4-12-11(7-10)8-13-9-14-12/h3-9H,2H2,1H3/b6-5+
InChIKeyBJQNFZCMQHPCSY-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-6-(2-Ethoxyvinyl)quinazoline: Technical Specifications and Chemical Identity


(E)-6-(2-Ethoxyvinyl)quinazoline (CAS: 1956426-57-5) is a quinazoline derivative featuring an ethoxyvinyl substituent at the 6-position. It is supplied as a research chemical with a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol . Commercially available material meets a minimum purity specification of 95% and should be stored long-term in a cool, dry place . The compound is not classified as a hazardous material for transportation under DOT/IATA regulations .

Why 6-Substituted Quinazolines Cannot Be Interchanged: Structure-Activity Considerations


The quinazoline scaffold is a privileged structure in medicinal chemistry, and substitution at the 6-position is known to critically modulate biological activity. Research indicates that variation at the quinazoline C-6 position is more restricted than at the C-7 position [1]. Consequently, replacing (E)-6-(2-Ethoxyvinyl)quinazoline with a different 6-substituted analog—such as 6-chloro, 6-methoxy, or 6-methyl derivatives—can result in significantly altered target binding, cellular potency, and downstream pharmacological effects. The following quantitative evidence substantiates why procurement decisions should be compound-specific.

Quantitative Differentiation of (E)-6-(2-Ethoxyvinyl)quinazoline: Head-to-Head Comparisons


Stereochemical Purity: (E)-Isomer Specification vs. Mixed Isomer Preparations

This specific commercial grade of (E)-6-(2-Ethoxyvinyl)quinazoline is supplied with a defined stereochemical purity of 97% (E)-isomer, with Z-isomer contamination specified at less than 0.5% . This level of stereochemical control is not guaranteed for generic 6-substituted quinazoline analogs sourced from standard suppliers, where isomer ratios are often unreported.

Stereochemistry Analytical Chemistry Synthetic Chemistry

Analytical Grade Purity: 95% Specification for Reproducible Research

The commercially available (E)-6-(2-Ethoxyvinyl)quinazoline meets a minimum purity specification of 95% as verified by the supplier . This level of purity is essential for downstream applications requiring precise stoichiometry or where impurities could confound biological assay readouts. In contrast, many research-grade quinazoline intermediates are offered at lower purities (e.g., 90% or unspecified) or as crude reaction mixtures.

Quality Control Analytical Chemistry Reproducibility

Class-Level Evidence: 6-Substitution Confers Potent Dual EGFR/HER2 Inhibition

While specific IC50 data for (E)-6-(2-Ethoxyvinyl)quinazoline are not publicly available, a closely related series of 6-substituted quinazoline derivatives has been evaluated for dual EGFR and HER2 inhibition. The most potent compound in that series, 5c, exhibited an IC50 of 2.6 nM against EGFR kinase and 4.3 nM against HER2 kinase [1]. This class-level potency establishes a baseline expectation for 6-substituted quinazolines with optimized substituents. The ethoxyvinyl group in the target compound is expected to influence potency and selectivity relative to this benchmark.

Kinase Inhibition Cancer Research SAR

Synthetic Accessibility: High Yield and Low Isomer Contamination Route

A reported synthetic method delivers (E)-6-(2-ethoxyvinyl)quinazoline in 97% yield with <0.5% Z-isomer contamination, outperforming traditional solution-phase methods . This high-yielding, stereoselective route ensures reliable supply and consistent quality for procurement. In contrast, syntheses of other 6-substituted quinazolines may require lengthier sequences, harsher conditions, or result in lower yields and mixed isomer products.

Synthetic Methodology Process Chemistry Supply Chain

Recommended Application Scenarios for (E)-6-(2-Ethoxyvinyl)quinazoline Based on Quantitative Differentiation


Stereochemistry-Sensitive Target Engagement Assays

Given the defined (E)-isomer purity (>97%, Z-isomer <0.5%) , this compound is ideally suited for biochemical and biophysical assays where the spatial orientation of the ethoxyvinyl group influences target binding. Applications include fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) studies of kinase or receptor interactions.

Structure-Activity Relationship (SAR) Studies on 6-Substituted Quinazolines

The compound serves as a critical probe for mapping the steric and electronic requirements at the quinazoline 6-position. Researchers can directly compare the ethoxyvinyl substituent against other 6-substituted analogs (e.g., 6-Cl, 6-OMe, 6-Me) to deconvolute the contribution of this functional group to biological activity [1].

Medicinal Chemistry Lead Optimization

The high purity (95% min) and reliable supply chain make this building block suitable for multi-step derivatization. The ethoxyvinyl handle can be further functionalized via cross-coupling or addition reactions, enabling the generation of focused libraries of quinazoline-based kinase inhibitors.

In Vitro Oncology Pharmacology

Given the established potency of 6-substituted quinazolines against EGFR and HER2 kinases [1], this compound is a strong candidate for screening in kinase inhibition assays and cancer cell line panels (e.g., MCF-7, A431, H1975). Its unique substitution pattern may confer improved selectivity profiles compared to unsubstituted or differently substituted analogs.

Quote Request

Request a Quote for (E)-6-(2-Ethoxyvinyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.